molecular formula C5H10ClNO2S B14289944 Propan-2-yl [(chlorosulfanyl)methyl]carbamate CAS No. 120997-80-0

Propan-2-yl [(chlorosulfanyl)methyl]carbamate

Katalognummer: B14289944
CAS-Nummer: 120997-80-0
Molekulargewicht: 183.66 g/mol
InChI-Schlüssel: GRMQBPDUPLRHDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl [(chlorosulfanyl)methyl]carbamate is an organic compound with a unique structure that combines elements of carbamates and chlorosulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [(chlorosulfanyl)methyl]carbamate typically involves the reaction of isopropyl alcohol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isopropyl alcohol+Chlorosulfonyl isocyanatePropan-2-yl [(chlorosulfanyl)methyl]carbamate\text{Isopropyl alcohol} + \text{Chlorosulfonyl isocyanate} \rightarrow \text{this compound} Isopropyl alcohol+Chlorosulfonyl isocyanate→Propan-2-yl [(chlorosulfanyl)methyl]carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl [(chlorosulfanyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.

    Substitution: The chlorosulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfonyl carbamates, thiol carbamates, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl [(chlorosulfanyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Propan-2-yl [(chlorosulfanyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propan-2-yl [(methylsulfanyl)methyl]carbamate
  • Propan-2-yl [(ethylsulfanyl)methyl]carbamate
  • Propan-2-yl [(butylsulfanyl)methyl]carbamate

Uniqueness

Propan-2-yl [(chlorosulfanyl)methyl]carbamate is unique due to the presence of the chlorosulfanyl group, which imparts distinct reactivity and chemical properties compared to other carbamates. This uniqueness makes it valuable for specific applications where the chlorosulfanyl functionality is required.

Eigenschaften

CAS-Nummer

120997-80-0

Molekularformel

C5H10ClNO2S

Molekulargewicht

183.66 g/mol

IUPAC-Name

propan-2-yl N-(chlorosulfanylmethyl)carbamate

InChI

InChI=1S/C5H10ClNO2S/c1-4(2)9-5(8)7-3-10-6/h4H,3H2,1-2H3,(H,7,8)

InChI-Schlüssel

GRMQBPDUPLRHDP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)NCSCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.